Calcifediol monohydrate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcifediol monohydrate is synthesized through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. This enzymatic reaction is primarily facilitated by the enzyme vitamin D 25-hydroxylase, which is present in the liver . The reaction conditions typically involve the use of microsomal CYP2R1 or mitochondrial CYP27A1 enzymes .

Industrial Production Methods

In industrial settings, this compound is produced by first isolating cholecalciferol from natural sources such as fish liver oils or by chemical synthesis. The isolated cholecalciferol is then subjected to hydroxylation using specific enzymes under controlled conditions to produce this compound .

Analyse Des Réactions Chimiques

Conversion to Calcitriol (1,25-Dihydroxyvitamin D₃)

Calcifediol undergoes 1α-hydroxylation in the kidneys via CYP27B1 , producing the bioactive hormone calcitriol .

| Reaction | Enzyme | Regulators | Function |

|---|---|---|---|

| Calcifediol → Calcitriol | CYP27B1 | PTH (↑), FGF23 (↓), calcitriol (feedback ↓) | Enhances intestinal calcium absorption and bone mineralization |

-

Extra-Renal Synthesis :

CYP27B1 is also expressed in macrophages, keratinocytes, and the placenta, enabling localized calcitriol production for immune and cellular functions .

Inactivation via 24-Hydroxylation

Calcifediol and calcitriol are inactivated by CYP24A1 , which hydroxylates the 24-position to form 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃) and ultimately calcitroic acid .

| Reaction | Enzyme | Regulators | Outcome |

|---|---|---|---|

| Calcifediol → 24,25(OH)₂D₃ → calcitroic acid | CYP24A1 | Calcitriol (↑), FGF23 (↑) | Termination of vitamin D signaling; potential roles in bone repair |

Synthetic Production Reactions

Industrial synthesis of this compound involves microbial fermentation and chemical processing :

-

Fermentation :

-

Chemical Steps :

-

Saponification and extraction to isolate trienol.

-

Hydroxylation to separate trienol from other sterols.

-

Epoxidation and reduction to yield 25-hydroxydehydrocholesterol.

-

Photoreaction : UV-induced isomerization forms 25-hydroxy-previtamin D₃, which is thermally isomerized to calcifediol .

-

Crystallization : Final recrystallization with starch excipients stabilizes the monohydrate form .

-

| Step | Process | Key Reaction |

|---|---|---|

| 1 | Microbial fermentation | Biosynthesis of trienol via engineered yeast |

| 2 | Hydroxylation | Chemical hydroxylation at C-25 |

| 3 | Photoreaction | UV-induced isomerization to previtamin D₃ |

| 4 | Thermal isomerization | Conversion to this compound |

Stability and Solubility

-

Solubility : Practically insoluble in water, freely soluble in ethanol (96%), and soluble in fatty oils .

-

Storage : Stable at -20°C; degrades upon prolonged exposure to light or heat .

Analytical Confirmation

Identity and purity are validated via:

| Impurity | HPLC-MS Limit |

|---|---|

| ∆22-25(OH)D₃ | ≤0.3% |

| 25(OH)-lumisterol | ≤0.14% |

Applications De Recherche Scientifique

Clinical Applications

- Vitamin D Deficiency and Insufficiency

- Secondary Hyperparathyroidism (SHPT)

- Bone Health

- Muscle Function

- COVID-19 Management

Pharmacokinetics and Dosage

Calcifediol exhibits a more linear pharmacokinetic profile compared to cholecalciferol, allowing for predictable serum concentration responses based on dosage. It is absorbed more efficiently from the gut, making it suitable for populations at risk for malabsorption, such as the obese or those with gastrointestinal disorders .

Table 1: Pharmacokinetic Comparison

| Parameter | Calcifediol | Cholecalciferol |

|---|---|---|

| Absorption Efficiency | Higher | Lower |

| Time to Peak Concentration | 4-8 hours | 12-24 hours |

| Serum Half-Life | 15-20 days | 15-20 days |

| Hepatic Activation Required | No | Yes |

Case Studies

- Treatment of Vitamin D Deficiency in CKD Patients

- Osteoporosis Management

- COVID-19 Outcomes

Safety Profile

Calcifediol is generally well-tolerated; however, monitoring is essential to avoid hypercalcemia and other potential side effects associated with excessive vitamin D levels. Regulatory bodies have deemed it safe under specified conditions for various populations, including pregnant and lactating women .

Mécanisme D'action

Calcifediol monohydrate exerts its effects by being converted to calcitriol in the kidneys. Calcitriol binds to intracellular receptors, functioning as transcription factors to modulate gene expression. This interaction affects the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and other physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholecalciferol (Vitamin D3): The precursor to calcifediol, synthesized in the skin upon exposure to sunlight.

Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, less potent than cholecalciferol.

Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, produced from calcifediol in the kidneys.

Uniqueness

Calcifediol monohydrate is unique due to its rapid onset of action and greater potency compared to cholecalciferol. It achieves target serum 25-hydroxyvitamin D concentrations more rapidly and has a predictable and linear dose-response curve . Additionally, its hydrophilic nature makes it less prone to sequestration in adipose tissue, making it suitable for patients with obesity, liver disease, or malabsorption .

Propriétés

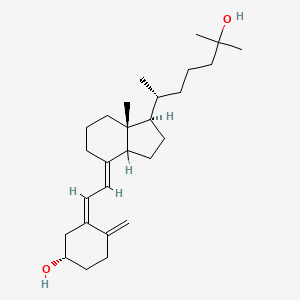

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25?,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-LCDSLSDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19356-17-3 | |

| Record name | Calcifediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.